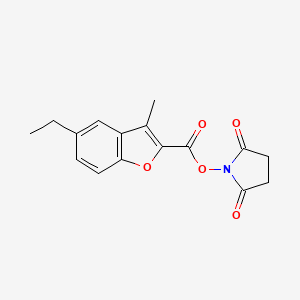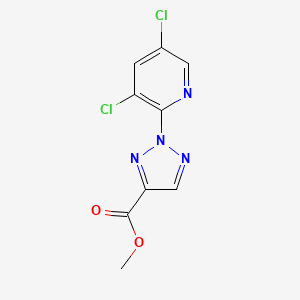
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that combines a pyridine ring with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with methyl propiolate to yield the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The chlorines on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or cell signaling cascades.
Similar Compounds:
- Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxamide
- Ethyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- This compound
Comparison: this compound is unique due to its specific substitution pattern and the presence of both pyridine and triazole rings This combination imparts unique chemical and biological properties, making it a versatile compound for various applications
特性
分子式 |
C9H6Cl2N4O2 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC名 |
methyl 2-(3,5-dichloropyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H6Cl2N4O2/c1-17-9(16)7-4-13-15(14-7)8-6(11)2-5(10)3-12-8/h2-4H,1H3 |
InChIキー |
IMPAQZPOYMFTMI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN(N=C1)C2=C(C=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)
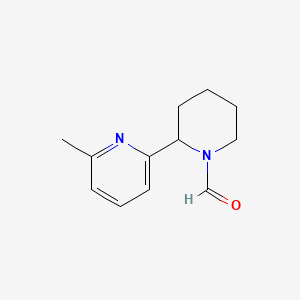

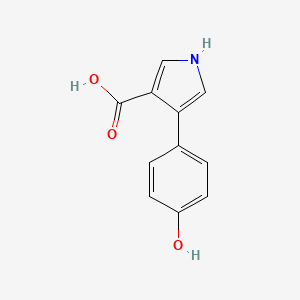
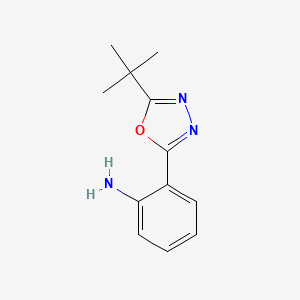

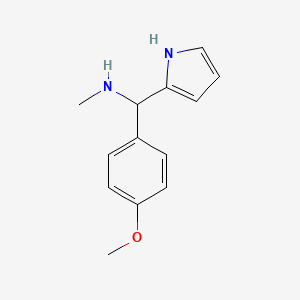
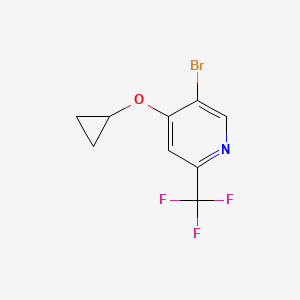
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
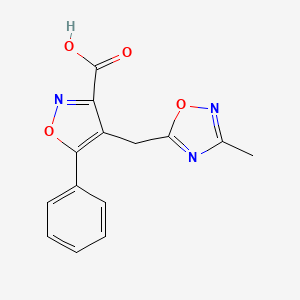
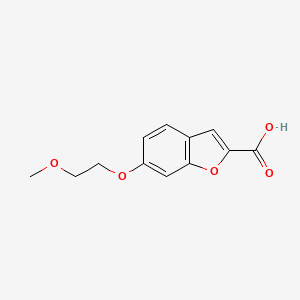
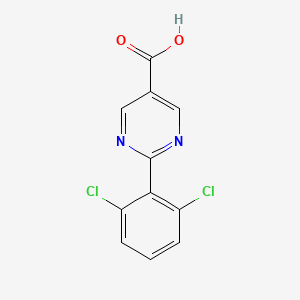
![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
